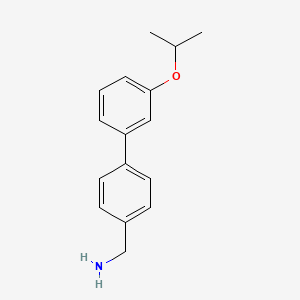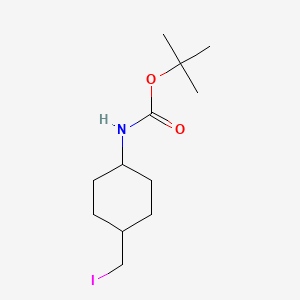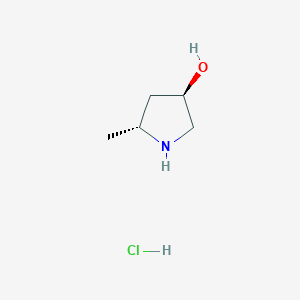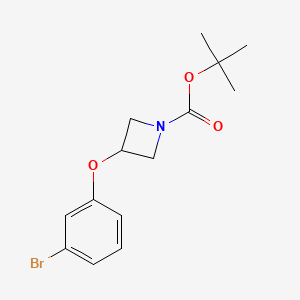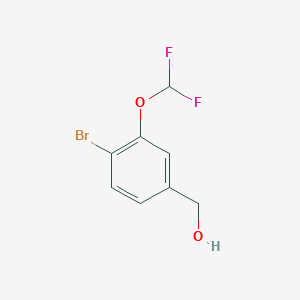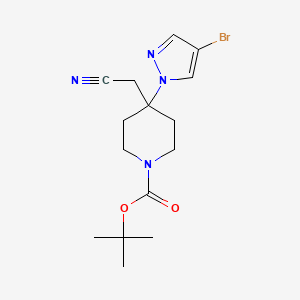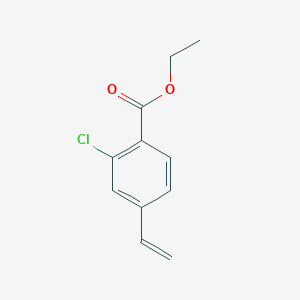
Ethyl 2-chloro-4-vinylbenzoate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Polymer Chemistry and Material Science
Vinyl benzoate derivatives serve as critical monomers in the synthesis of functional polymers with diverse applications. For instance, the creation of polymers via the homopolymerization and copolymerization of monomers, such as Ethyl 4-vinyl-α-cyano-β-phenylcinnamate, demonstrates the utility of vinyl benzoate compounds in developing materials with specific properties, including optical activity and chemical resistance (Sumida & Vogl, 1981). These materials find applications in various industries, including electronics, coatings, and healthcare.
Organic Synthesis and Catalysis
In the realm of organic synthesis, vinyl benzoate derivatives are instrumental in the development of new synthetic pathways and catalysts. The palladium-catalyzed deoxygenative approach, utilizing compounds related to Ethyl 2-chloro-4-vinylbenzoate, facilitates the generation of 2-vinylbenzoic acids from alkyl aryl ketones. This method underscores the role of vinyl benzoate derivatives in synthesizing bioactive molecules and polymers, showcasing their importance in pharmaceuticals and polymer chemistry (Ram et al., 2020).
Advanced Material Applications
Vinyl benzoate derivatives also contribute to the design of advanced materials with unique properties. For example, the development of fluorescent, thermoresponsive polymers using 9-(4-Vinylbenzyl)-9H-carbazole illustrates the potential for creating materials that respond to environmental changes, such as temperature fluctuations. These materials have potential applications in smart textiles, sensors, and drug delivery systems (Lessard et al., 2012).
Environmental and Health Applications
Research on vinyl benzoate derivatives extends into environmental and health sectors as well. Studies on polymeric biocides based on poly(ethylene-co-vinyl alcohol) highlight the antimicrobial properties of these materials. By incorporating antimicrobial agents into polymers, it's possible to create surfaces and materials resistant to microbial growth, addressing concerns in public health, food safety, and healthcare settings (Park et al., 2004).
Eigenschaften
IUPAC Name |
ethyl 2-chloro-4-ethenylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-3-8-5-6-9(10(12)7-8)11(13)14-4-2/h3,5-7H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGNRWKABUQCEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-4-vinylbenzoate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-Chlorophenoxy)methyl]azetidine](/img/structure/B1403138.png)

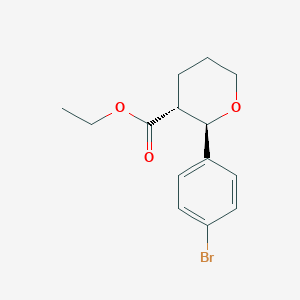
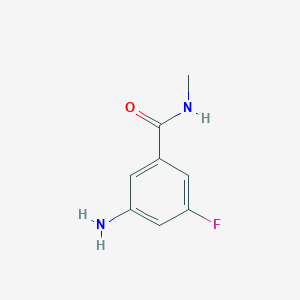
![2,2-Difluorobenzo[d][1,3]dioxol-5-ol](/img/structure/B1403146.png)
![7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane](/img/structure/B1403147.png)
